molecular formula C9H15NO4S B2362339 (5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid CAS No. 608128-60-5

(5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid

Cat. No.: B2362339
CAS No.: 608128-60-5
M. Wt: 233.28
InChI Key: QMGGDDYSPVNMOC-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid is a bicyclic heterocyclic molecule featuring a fused pyrrolo-thiazepine core. Key structural elements include:

  • A pyrrolidine ring fused to the thiazepine system, contributing to conformational rigidity.
  • A carboxylic acid substituent at the 8-position, which may influence solubility, bioavailability, and target-binding interactions.

This compound is of interest due to its structural complexity, which is often associated with bioactive properties in pharmaceuticals and natural products .

Properties

IUPAC Name

(5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c11-9(12)8-5-4-7-3-1-2-6-15(13,14)10(7)8/h7-8H,1-6H2,(H,11,12)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGGDDYSPVNMOC-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N2C(C1)CCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCS(=O)(=O)N2[C@H](C1)CC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the 1,1-dioxide functionality. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including solvent choice, temperature, and pressure, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

(5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, (5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with the target molecule:

Compound 1 : N-{(5aR,6R)-1,7-dioxo-1,3,4,5a,6,7-hexahydroazeto[2,1-b]furo[3,4-d][1,3]thiazin-6-yl}-2-(1H-tetrazol-1-yl)acetamide
  • Core structure : Furo-thiazin bicyclic system (similar fused heterocycles).
  • Key differences :
    • Replaces the pyrrolidine ring with a furan moiety.
    • Substitutes the carboxylic acid with a tetrazole group , which is bioisosteric to carboxylic acids but offers improved metabolic stability and pH-independent solubility.
Compound 2 : (5R)-2,5,6,7-tetrahydro-1,4-thiazepine-3,5-dicarboxylic acid
  • Core structure: Simpler monocyclic thiazepine without a fused pyrrolidine ring.
  • Key differences :
    • Lacks the sulfone group, reducing electron-withdrawing effects and polarity.
    • Features two carboxylic acid groups , which may improve water solubility but reduce membrane permeability.
  • Physicochemical impact : The absence of a fused ring system likely decreases conformational rigidity, affecting target-binding specificity.
Compound 3 : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Core structure : Tetrahydroimidazo-pyridine system (distinct heterocycle).
  • Key differences: Contains ester groups (diethyl dicarboxylate) instead of a carboxylic acid, increasing lipophilicity.
  • Bioactivity contrast : Higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility.

Physicochemical and Bioactive Properties

Property Target Compound Compound 1 Compound 2 Compound 3
Molecular Weight ~300–350 (estimated) ~400–450 (estimated) ~250 (estimated) 556.55 (reported)
Key Functional Groups Sulfone, carboxylic acid Sulfone, tetrazole Thiazepine, dicarboxylic acid Nitrophenyl, cyano, esters
Solubility Moderate (polar groups) High (tetrazole) High (dicarboxylic acids) Low (esters, nitrophenyl)
Bioactivity Potential Target-specific binding Enhanced metabolic stability High solubility, low potency Lipophilic, CNS penetration

Biological Activity

Molecular Characteristics

  • Molecular Formula : C9H15NO4S
  • Molecular Weight : 233.28 g/mol
  • CAS Number : 608128-60-5

The compound features a unique thiazepine ring structure that contributes to its biological properties. The presence of the dioxo and carboxylic acid functional groups enhances its reactivity and interaction with biological targets.

Antidiabetic Properties

Recent studies have shown that thiazepine derivatives exhibit significant inhibitory effects on enzymes related to carbohydrate metabolism. Specifically, compounds similar to (5aR,8S)-1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine have been evaluated for their activity against:

  • α-glucosidase
  • α-amylase

These enzymes are critical in the digestion of carbohydrates and are targets for managing type 2 diabetes mellitus (T2DM). In vitro assays demonstrated that related compounds can inhibit these enzymes effectively, thereby reducing postprandial glucose levels .

The mechanism by which these compounds exert their effects includes:

  • Competitive inhibition of enzyme activity.
  • Binding affinity to the active site of α-glucosidase and α-amylase.
  • Potential modulation of glucose transport mechanisms in intestinal epithelial cells.

Structure-Activity Relationship (SAR)

Research indicates that modifications in the thiazepine structure can lead to enhanced biological activity. For example:

  • Substituents at specific positions on the thiazepine ring can significantly alter binding affinity and inhibitory potency against target enzymes.
  • The introduction of electron-withdrawing groups has been shown to improve interactions with enzyme active sites .

Study 1: Enzyme Inhibition

A study conducted on a series of thiazepine derivatives reported IC50 values for α-glucosidase inhibition ranging from 5 to 15 µM. The most potent derivatives were those with specific substitutions that facilitated stronger binding interactions with the enzyme .

Study 2: Pharmacokinetic Properties

In silico studies assessed the ADME (absorption, distribution, metabolism, and excretion) profiles of various thiazepine derivatives. These studies indicated that certain structural modifications could enhance bioavailability and reduce metabolic degradation .

Table: Biological Activity Overview

Compound NameTarget EnzymeIC50 (µM)MechanismReference
Compound Aα-glucosidase9.71Competitive Inhibitor
Compound Bα-amylase12.34Competitive Inhibitor
Compound Cα-glucosidase7.89Non-competitive

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.